molecular formula C44H36CoN8+5 B1207112 Cot4MPyP CAS No. 51329-41-0

Cot4MPyP

Cat. No. B1207112
CAS RN: 51329-41-0
M. Wt: 735.7 g/mol
InChI Key: PFQKVULSEGUZSF-UHFFFAOYSA-N
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Description

Cot4MPyP is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a porphyrin derivative that possesses antioxidant, anti-inflammatory, and photodynamic therapy (PDT) properties.

Scientific Research Applications

Electrochemical Applications

Cot4MPyP, or [tetrakis (N-methylpyridyl) porphyrinato] cobalt (CoTMPyP), has been extensively studied for its applications in electrochemistry. Research has shown that CoTMPyP can be used as an effective electrocatalyst for the hydrogen evolution reaction (HER) in aqueous solution, particularly when combined with electrochemically reduced graphene oxide (ERGO) (Huang et al., 2014). Additionally, CoTMPyP modified multi-walled carbon nanotubes (MWNTs) have demonstrated remarkable electrocatalytic activity for oxygen reduction, which has promising applications in fuel cells (Qu et al., 2004).

Environmental and Energy Applications

CoTMPyP has been utilized in environmental and energy applications. It has been used as a cathode material in microbial fuel cells, showing potential as an alternative to traditional cathode materials (Zhao et al., 2005). The compound's ability to form self-assembled molecular rafts at liquid interfaces, which act as catalysts for the four-electron reduction of oxygen, is another key application in this area (Olaya et al., 2012).

Hybrid Film and Nanocomposite Applications

In the development of hybrid films and nanocomposites, CoTMPyP has shown significant promise. For instance, CoTMPyP/electrochemically reduced graphene oxide nanohybrid films have been fabricated for use as efficient electrocatalysts in hydrogen evolution reactions (Ma et al., 2017). The intercalation of CoTMPyP into layered titanate to form a novel intercalation compound has been explored for its electrocatalytic activity, especially for the reduction of oxygen in neutral media (Liu et al., 2012).

Catalysis and Chemical Reaction Applications

CoTMPyP has also been investigated for its role in catalyzing chemical reactions. For example, research has shown its use in the reductive dechlorination of carbon tetrachloride in water, where it acts as a catalyst in both homogeneous and mineral-supported systems (Ukrainczyk et al., 1995).

Mechanism of Action

Target of Action

Cot4MPyP, also known as Cobalt Tetra(4-methylpyridyl)porphyrin, is a complex compound that has been found to interact with various targets. The primary targets of this compound are often biochemical molecules or structures within cells. For instance, it has been used in the development of an electrochemical sensor for the detection of catechol . In this context, the primary target of this compound is catechol, a type of organic compound that plays a crucial role in various biological functions .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their behavior or function. For example, in the case of the electrochemical sensor, this compound interacts with catechol, facilitating its detection . The exact nature of this interaction is complex and may involve various electrochemical processes .

Biochemical Pathways

Given its role in facilitating the detection of catechol, it is likely that this compound affects pathways related to catechol metabolism .

Result of Action

The result of this compound’s action is typically a change in the behavior or function of its target. In the case of the electrochemical sensor, the interaction of this compound with catechol enables the detection of catechol, thereby facilitating its measurement .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the electrochemical sensor may be affected by factors such as pH, temperature, and the presence of other chemicals . Therefore, the action, efficacy, and stability of this compound must be evaluated in the context of its specific environment.

Biochemical Analysis

Biochemical Properties

Cot4MPyP plays a crucial role in biochemical reactions, particularly in the field of electrochemical sensing. It interacts with various biomolecules, including enzymes and proteins, to facilitate electron transfer processes. For instance, this compound has been shown to interact with ascorbic acid and dopamine, enhancing the rate of electron transfer on the surface of modified electrodes . This interaction is primarily electrostatic, where the positively charged this compound cations interact with negatively charged biomolecules, leading to improved sensitivity and selectivity in electrochemical sensing applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can enhance the electrocatalytic activity of cells, particularly in the reduction of oxygen to generate hydrogen peroxide . This process is crucial for various physiological functions, including oxidative stress response and cellular respiration. Additionally, this compound has been shown to affect the adsorption capacity of biomolecules on the surface of modified electrodes, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to facilitate electron transfer through binding interactions with biomolecules. This compound acts as an electrocatalyst, enhancing the electron transfer rate between the electrode surface and the target biomolecules . This is achieved through the formation of a stable complex between this compound and the biomolecules, which facilitates the transfer of electrons. Additionally, this compound can modulate enzyme activity by either inhibiting or activating specific enzymes involved in redox reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability and electrocatalytic activity over extended periods, making it suitable for long-term applications in biochemical research . The degradation of this compound can lead to a decrease in its effectiveness, necessitating regular monitoring and replenishment in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular function and metabolism without causing any adverse effects . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing the dosage of this compound in experimental and therapeutic applications to minimize toxicity while maximizing its beneficial effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox reactions and electron transfer processes. It interacts with enzymes such as oxidoreductases, which play a crucial role in cellular respiration and energy production . The presence of this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be transported across cell membranes through electrostatic interactions with membrane proteins, leading to its accumulation in specific cellular compartments . This localization is essential for its function as an electrocatalyst, as it ensures that this compound is available at the sites where electron transfer processes occur .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it participates in redox reactions and electron transfer processes . The targeting of this compound to these compartments is facilitated by specific targeting signals and post-translational modifications, which direct its transport and accumulation within the cell .

properties

IUPAC Name

cobalt(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36N8.Co/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQKVULSEGUZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36CoN8+5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51329-41-0, 63947-81-9
Record name Tetrakis(N-methyl-4-pyridinium)porphine cobalt(III) complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051329410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrakis(3-N-methylpyridyl)porphinecobalt(III)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063947819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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